替雷肽水合物

描述

Taltirelin hydrate, marketed under the tradename Ceredist, is a thyrotropin-releasing hormone (TRH) analog . It mimics the physiological actions of TRH, but with a much longer half-life and duration of effects, and little development of tolerance following prolonged dosing . It has nootropic, neuroprotective, and analgesic effects .

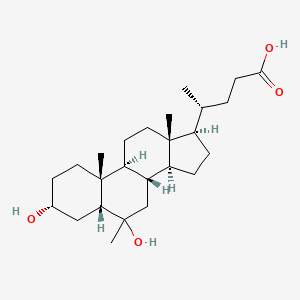

Molecular Structure Analysis

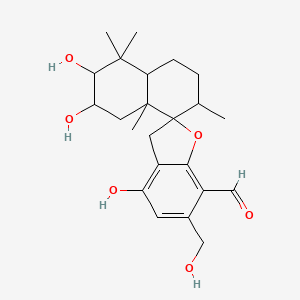

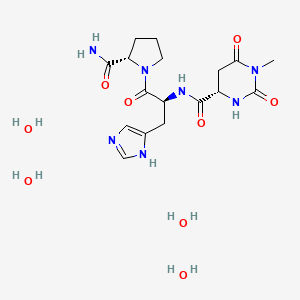

The molecular formula of Taltirelin hydrate is C17H31N7O9 . Its molar mass is 477.475 g·mol−1 . The IUPAC name is (4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(3H-imidazol-4-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide .Physical And Chemical Properties Analysis

The molecular weight of Taltirelin hydrate is 405.410 . The elemental analysis shows that it contains 50.36% Carbon, 5.72% Hydrogen, 24.18% Nitrogen, and 19.73% Oxygen .科学研究应用

大鼠抗休克作用

替雷肽水合物是一种代谢稳定的促甲状腺激素释放激素(TRH)类似物,已在大鼠模型中显示出有效的抗休克作用。它比TRH更有效地加速平均动脉压和呼吸频率的恢复,延长出血后的存活时间,并纠正代谢性酸中毒。这些作用归因于其对中枢毒蕈碱胆碱能系统的作用 (Asai 等,2011 年)。

运动行为和受体结合

替雷肽选择性地结合到TRH受体,影响大鼠自发运动活动。与TRH不同,替雷肽即使重复治疗也不会表现出行为耐受性,这可能是由于没有下调TRH受体(Asai 等,2005 年)。

TRH受体的超激动剂

替雷肽被认为是人促甲状腺激素释放激素受体(TRH-R)的超激动剂,在刺激第二信使生成方面表现出比TRH更高的内在效力。这一特性可以解释它与TRH相比在人体中增强的中枢神经系统作用(Thirunarayanan 等,2012 年)。

中枢神经系统兴奋活性

替雷肽具有神经保护、镇痛和中枢神经系统兴奋特性。它模拟了TRH对中枢神经系统产生的生理作用,同时对垂体促甲状腺激素的释放影响最小。其机制可能涉及脑单胺通路,与TRH相比,其半衰期和作用持续时间更长(替雷肽水合物,2020 年)。

具有觉醒特性的呼吸兴奋剂

替雷肽作为一种稳定的、可穿透血脑屏障的TRH类似物,具有作为呼吸兴奋剂的潜力。它优先增加上呼吸道的张力和相位肌肉活动,并抑制非快速眼动睡眠,增加觉醒度。这些特征表明其与某些呼吸系统疾病有关(刘等,2022 年)。

结晶行为

替雷肽在水-甲醇混合物中的结晶行为已经过研究,揭示了其多晶型形式及其溶剂对其结晶行为的影响(丸山和大岛,2000 年)。

帕金森病中的神经保护作用

替雷肽有望改善帕金森病模型中的运动功能,而不会诱发运动障碍。它刺激皮层和纹状体中的多巴胺释放并调节酪氨酸羟化酶的表达,表明其在PD治疗中的潜力(郑等,2018 年)。

溶剂介导的多晶型转变机制

一项关于替雷肽多晶型溶剂介导相变机制的研究突出了它在结晶过程中与甲醇的相互作用(丸山和大岛,2001 年)。

小鼠缺血性脑损伤中的神经保护作用

替雷肽在小鼠短暂性脑缺血模型中显示出显着的神经保护作用,表明其在治疗缺血性脑病方面的潜力(浦山等,2002 年)。

对舌肌运动输出的影响

替雷肽对舌肌运动输出有不同的激活作用,表明其在阻塞性睡眠呼吸暂停治疗中的潜在应用(刘等,2020 年)。

人血浆中的测定

一项研究开发了一种快速、选择性和灵敏的检测方法来测定人血浆中的替雷肽,有助于药代动力学研究(Horimoto 等,2002 年)。

安全和危害

When handling Taltirelin hydrate, it’s advised to avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

Taltirelin hydrate is primarily being researched for the treatment of spinocerebellar ataxia . Limited research has also been carried out with regard to other neurodegenerative disorders, e.g., spinal muscular atrophy . There are also studies investigating the potential beneficial effects of Taltirelin on pharyngeal motor control and OSA pharmacotherapy .

属性

IUPAC Name |

(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N7O5.4H2O/c1-23-13(25)6-10(22-17(23)29)15(27)21-11(5-9-7-19-8-20-9)16(28)24-4-2-3-12(24)14(18)26;;;;/h7-8,10-12H,2-6H2,1H3,(H2,18,26)(H,19,20)(H,21,27)(H,22,29);4*1H2/t10-,11-,12-;;;;/m0..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCJDWMUKPHPHR-NTFWNTCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N.O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C[C@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N.O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31N7O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021300 | |

| Record name | Taltirelin tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Taltirelin hydrate | |

CAS RN |

201677-75-0 | |

| Record name | Taltirelin tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201677750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taltirelin tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TALTIRELIN TETRAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/525OEO6W15 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Methylamino)-2-(3-methylthiophen-2-yl)ethyl]aniline](/img/structure/B1210139.png)

![6,14-Dihydroxy-6-(hydroxymethyl)-5-methyl-5,6,7,8-tetrahydro-13H-5,8-epoxy-4b,8a,14-triazadibenzo[b,h]cycloocta[1,2,3,4-jkl]cyclopenta[e]-as-indacene-13,15(14H)-dione](/img/structure/B1210143.png)

![5-[(3-Fluoroanilino)methyl]-8-quinolinol](/img/structure/B1210144.png)

![5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1210150.png)